molecular formula C9H15NO2 B12991037 (S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one

(S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one

Cat. No.: B12991037
M. Wt: 169.22 g/mol
InChI Key: HLMWRMCHYCNINO-ZETCQYMHSA-N
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Description

(S)-3-Methyl-2-oxa-8-azaspiro[45]decan-4-one is a spirocyclic compound characterized by a unique structure that includes both an oxirane and an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one typically involves the formation of the spirocyclic structure through a series of cyclization reactions. One common method includes the reaction of a suitable oxirane precursor with an amine under acidic or basic conditions to form the spirocyclic ring system. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original spirocyclic compound.

Scientific Research Applications

(S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Methyl-2-oxa-8-azaspiro[45]decan-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(3S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-one

InChI

InChI=1S/C9H15NO2/c1-7-8(11)9(6-12-7)2-4-10-5-3-9/h7,10H,2-6H2,1H3/t7-/m0/s1

InChI Key

HLMWRMCHYCNINO-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1C(=O)C2(CCNCC2)CO1

Canonical SMILES

CC1C(=O)C2(CCNCC2)CO1

Origin of Product

United States

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